molecular formula C14H11BrN2O2 B15080458 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide

Katalognummer: B15080458
Molekulargewicht: 319.15 g/mol
InChI-Schlüssel: DPBKWTLAKLQDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C14H11BrN2O2. It is a Schiff base derived from the condensation of 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzamide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and enzymes, leading to inhibition or modulation of their activity. The Schiff base structure allows for the formation of hydrogen bonds and coordination bonds with metal ions, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Similar Schiff base with a methoxy group instead of an amino group.

    4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base with a pyrazolone ring.

Uniqueness

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and bromine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C14H11BrN2O2

Molekulargewicht

319.15 g/mol

IUPAC-Name

3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-11-4-5-13(18)10(6-11)8-17-12-3-1-2-9(7-12)14(16)19/h1-8,18H,(H2,16,19)

InChI-Schlüssel

DPBKWTLAKLQDHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.